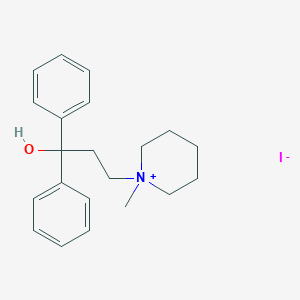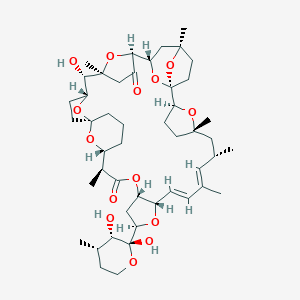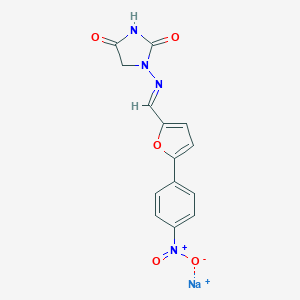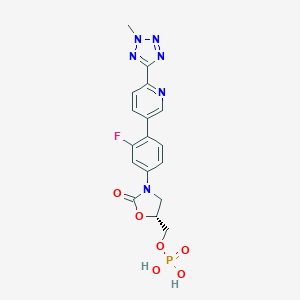
Amodiaquin-Dihydrochlorid-Dihydrat
Übersicht
Beschreibung
Amodiaquine hydrochloride is a 4-aminoquinoline compound primarily used as an antimalarial drug. It is effective against Plasmodium falciparum malaria, especially in regions where chloroquine resistance is prevalent . Amodiaquine hydrochloride is often used in combination with artesunate to enhance its efficacy and reduce the risk of resistance .
Wissenschaftliche Forschungsanwendungen
Amodiaquine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new antimalarial drugs.
Biology: Studies on its mechanism of action provide insights into the biology of malaria parasites.
Medicine: It is a critical component of combination therapies for malaria treatment.
Industry: The compound is used in the pharmaceutical industry for the production of antimalarial medications.
Wirkmechanismus
Target of Action
Amodiaquin dihydrochloride dihydrate primarily targets Fe (II)-protoporphyrin IX in the Plasmodium falciparum . This compound plays a crucial role in the life cycle of the malaria parasite, making it an effective target for antimalarial drugs .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The biochemical pathway affected by amodiaquin dihydrochloride dihydrate is the heme biosynthesis pathway in the malaria parasite . By inhibiting heme polymerase activity, the drug disrupts this pathway, leading to the accumulation of toxic free heme . This results in the death of the parasite .
Pharmacokinetics
Amodiaquin dihydrochloride dihydrate is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . This process influences the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .
Result of Action
The result of the action of amodiaquin dihydrochloride dihydrate is the effective killing of the malaria parasite, Plasmodium falciparum . By disrupting the heme biosynthesis pathway and causing the accumulation of toxic free heme, the drug causes the death of the parasite .
Action Environment
The action, efficacy, and stability of amodiaquin dihydrochloride dihydrate can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness. There have been reports of increased liver toxicity in people with HIV/AIDS on zidovudine or efavirenz when treated with amodiaquine-containing ACT regimens . Therefore, it is recommended that these people avoid amodiaquine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amodiaquine hydrochloride involves a three-step process:
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product is then reacted with 4,7-dichloroquinoline to form amodiaquine.
Rehydration: The final step involves the rehydration of the product to obtain amodiaquine hydrochloride dihydrate.
Industrial Production Methods
Industrial production of amodiaquine hydrochloride follows the same synthetic route but on a larger scale. The process is optimized for cost-effectiveness and yield, with reported yields of 90% for the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amodiaquine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-desethylamodiaquine, its primary metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.
Major Products
N-desethylamodiaquine: The primary metabolite formed through oxidation.
Vergleich Mit ähnlichen Verbindungen
Amodiaquine hydrochloride is similar to other 4-aminoquinoline compounds such as chloroquine and quinine . it has unique properties that make it effective against chloroquine-resistant strains of Plasmodium falciparum . Unlike chloroquine, amodiaquine hydrochloride is often used in combination with artesunate to enhance its efficacy and reduce resistance .
List of Similar Compounds
Eigenschaften
CAS-Nummer |
6398-98-7 |
|---|---|
Molekularformel |
C20H25Cl2N3O2 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;hydrochloride |
InChI |
InChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2 |
InChI-Schlüssel |
AOFIMJMWPZOPAJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl |
| 6398-98-7 69-44-3 |
|
Piktogramme |
Irritant |
Synonyme |
Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How might Amodiaquin dihydrochloride dihydrate interfere with the entry of SARS-CoV-2 into cells?
A1: The study [] observed that Amodiaquin dihydrochloride dihydrate may interfere with the typical endocytic pathway of the SARS-CoV-2 spike protein. In the presence of the drug, a larger portion of spike protein remained on the cell membrane and escaped endosomal degradation, suggesting a potential shift towards a non-endocytic entry mechanism. This observation was made through fluorescence microscopy studies on 293T cells expressing the ACE2 receptor. While the exact molecular mechanism remains to be elucidated, the research suggests that Amodiaquin dihydrochloride dihydrate could impact viral entry, potentially affecting its infectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















